4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid
Overview
Description
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a tert-butoxycarbonyl (BOC) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The BOC group serves as a protective group for the amino functionality, preventing unwanted reactions during synthetic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced via oxidation of an alkyl group or through a carboxylation reaction.
Protection of the amino group: The amino group is protected by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The BOC protecting group can be removed under acidic conditions, yielding the free amino group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Substitution: Reagents such as alcohols, amines, and acid chlorides can be used in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Hydrolysis: The major product is the free amino acid.
Substitution: Various esters, amides, and other derivatives can be formed.
Oxidation and Reduction: Depending on the specific reaction, products can include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The BOC group stabilizes the amino functionality, preventing it from participating in unwanted reactions. Upon removal of the BOC group, the free amino group can engage in various chemical transformations, facilitating the synthesis of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-methanol
- 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-amine
- 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-ethylamine
Uniqueness
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both a bicyclic core and a carboxylic acid group, which allows for diverse chemical reactivity. The BOC protecting group further enhances its utility in synthetic chemistry by providing a stable, removable protection for the amino group.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-13-6-4-12(8-13,5-7-13)9(15)16/h4-8H2,1-3H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRVWLDKDQQUCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138588 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201186-86-8 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201186-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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